Arsanilic acid

概要

説明

アルサニル酸は、アミノフェニルアルソン酸としても知られており、有機ヒ素化合物です。それは、ベンゼン環の4位にアミノ基が位置するフェニルアルソン酸のアミノ誘導体です。この化合物は、19世紀後半にアトキシルとして最初に医学的に導入され、そのナトリウム塩は最初の有機ヒ素薬として使用されました。 高い毒性のため、すぐにヒトへの使用には適さないと判断されました .

2. 製法

合成経路と反応条件: アルサニル酸の合成は、1863年にアントワーヌ・ベシャンプによって最初に報告されました。このプロセスは、アニリンとヒ酸を電気求核置換反応によって反応させることから始まります。

C6H5NH2+H3AsO4→H2O3AsC6H4NH2+H2O

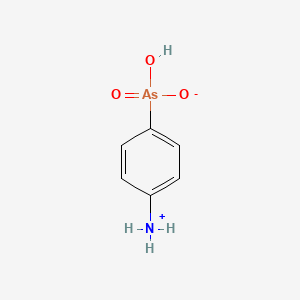

この反応は、双性イオンとして存在するアルサニル酸の生成をもたらします {_svg_2}.

工業的生産方法: アルサニル酸の工業的生産は、通常、p-ニトロフェニルアルソン酸の還元を伴います。このプロセスには、p-ニトロフェニルアルソン酸溶液のpHを調整し、鉄粉と塩化ナトリウムを加え、混合物を加熱することが含まれます。 最終生成物は、濾過、pH調整、再結晶によって得られます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of arsanilic acid was first reported in 1863 by Antoine Béchamp. The process involves the reaction of aniline and arsenic acid via an electrophilic aromatic substitution reaction:

C6H5NH2+H3AsO4→H2O3AsC6H4NH2+H2O

This reaction results in the formation of this compound, which occurs as a zwitterion .

Industrial Production Methods: Industrial production of this compound typically involves the reduction of p-nitrophenylarsonic acid. The process includes adjusting the pH of the p-nitrophenylarsonic acid solution, adding iron powder and sodium chloride, and heating the mixture. The final product is obtained through filtration, pH adjustment, and recrystallization .

化学反応の分析

Key Reaction Conditions

The reaction is carried out in a solvent that forms an azeotrope with water, enabling efficient removal of reaction byproducts (e.g., H₂O) and precise temperature control via reflux .

Hydrolysis of Byproducts

The intermediate di-(p-aminophenyl) arsenic acid is converted to this compound under acidic conditions (pH 2–3). This step involves hydrolysis, ensuring near-complete conversion of the byproduct to the desired product .

Mechanistic Analysis

The reaction proceeds via electrophilic aromatic substitution , where arsenic acid acts as the electrophile. Aniline’s amino group directs the electrophile to the para position, forming the this compound zwitterion (H₃N⁺C₆H₄AsO₃⁻H⁻) .

Role of Chelating Agents

Chelating agents like sodium ethylenediaminetetraacetic acid (Versene) enhance yields by stabilizing arsenic intermediates and minimizing side reactions .

Adsorption Interactions

Amine-modified metal-organic frameworks (MOFs) like UiO-67-NH₂ demonstrate enhanced adsorption of this compound via As–O–Zr coordination , hydrogen bonding, and π–π stacking. This interaction is critical for environmental remediation .

Metabolic Pathways

In biological systems, this compound undergoes metabolism to form derivatives such as N-acetyl-4-hydroxy-m-arsanilic acid , though detailed reaction mechanisms are not fully characterized in the provided sources .

Reactivity and Stability

This compound exhibits reactivity with oxidizing agents and acids, potentially forming hazardous byproducts under extreme conditions. Its stability is influenced by pH and solvent interactions, as evidenced by its zwitterionic structure in aqueous solutions .

Environmental and Industrial Implications

The synthesis process’s reliance on azeotropic solvents highlights its industrial scalability, while adsorption studies underscore its relevance in pollution control .

科学的研究の応用

Veterinary Medicine

Growth Promoter in Animal Feed

Arsanilic acid has historically been used as a veterinary feed additive to promote growth in livestock, particularly poultry and swine. It was effective in improving weight gain and feed efficiency. However, due to concerns over arsenic residues in animal products and potential health risks to humans, its use as a growth promoter has been banned in many countries. In the United States, the FDA withdrew its approval for this compound as an animal drug in 2013 .

Disease Prevention

In addition to promoting growth, this compound was used to prevent and treat dysentery in livestock. Its antimicrobial properties contributed to reducing the incidence of infections in animal husbandry .

Environmental Applications

Contamination and Remediation

This compound is recognized as an emerging micropollutant that can release toxic arsenate and arsenite during environmental degradation. Studies have explored its photodegradation using advanced oxidation processes (AOPs), such as UV/persulfate systems. These methods have shown promise in effectively removing this compound from contaminated water, converting it into less harmful forms .

Table 1: Photodegradation of p-Arsanilic Acid

| Treatment Method | Removal Efficiency | Time Required |

|---|---|---|

| UV/Persulfate | 100% | ~7 minutes |

| UV Alone | Low | Not specified |

Analytical Chemistry

Detection Reagent

This compound is utilized as a reagent for detecting nitrites in urinalysis dipsticks. Its ability to form stable complexes with nitrites makes it valuable in clinical diagnostics .

Case Studies

Case Study 1: Environmental Impact Assessment

A study investigated the degradation pathways of p-arsanilic acid under various conditions. The results indicated that the presence of persulfate significantly enhanced the degradation rate when activated by UV light. The study concluded that such treatments could be integrated into wastewater management systems to mitigate the environmental impact of this compound .

Case Study 2: Health Risk Analysis

Research conducted on veterans exposed to this compound highlighted potential long-term health risks associated with its use in agriculture. The findings suggested correlations between exposure levels and various health issues, including respiratory diseases and cancers, underscoring the need for stringent regulations on its use .

作用機序

アルサニル酸の作用機序は、生物分子との相互作用を伴います。それは、特定の酵素の活性部位に結合することによって、特定の酵素の活性を阻害することができます。この相互作用は、正常な細胞プロセスを妨げ、毒性効果をもたらす可能性があります。 細胞呼吸やタンパク質合成に関連する酵素など、関与する分子標的と経路 .

類似化合物との比較

アルサニル酸は、その特定の構造と特性のために、有機ヒ素化合物の中でもユニークです。類似の化合物には次のようなものがあります。

フェニルアルソン酸: アルサニル酸に存在するアミノ基がありません。

ロキサルソン: アミノ基とヒ素基に加えて、ヒドロキシル基が含まれています。

ニタルソン: アミノ基の代わりにニトロ基が含まれています。

生物活性

Arsanilic acid, an organoarsenic compound, has garnered attention for its biological activity, particularly as an anti-infective agent and a feed additive in agriculture. This article delves into the biological properties, effects on organisms, and environmental implications of this compound, supported by case studies and research findings.

This compound (C₆H₈AsNO₃) is characterized by its arsenic content, which contributes to its biological activity. It functions primarily as an anti-infective agent in veterinary medicine, particularly in poultry and swine farming, where it promotes growth and improves feed efficiency . The compound is metabolized in vivo to N-acetylthis compound (NAA), which is identified as a significant product through various enzymatic processes .

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈AsNO₃ |

| Molecular Weight | 199.10 g/mol |

| CAS Number | 98-50-2 |

| Solubility | Soluble in water |

Antimicrobial Effects

This compound exhibits antimicrobial properties against various pathogens. Its use in animal feeds has been linked to reduced incidences of diseases such as coccidiosis in poultry, leading to enhanced growth rates . Studies have shown that this compound can inhibit the growth of certain bacteria, although the exact mechanisms remain under investigation.

Environmental Impact

The environmental implications of this compound are significant due to its persistence and potential toxicity. Research indicates that this compound can accumulate in soil and aquatic systems, affecting non-target organisms. For instance, studies have demonstrated acute toxicity to aquatic plants and potential chronic effects on terrestrial wildlife .

Case Studies

- Growth Promotion in Poultry : A study conducted in 1957 assessed the effects of this compound combined with penicillin on egg production in hens. The results indicated a marked improvement in egg yield when this compound was included in the diet .

- Soil Adsorption Dynamics : Recent research highlighted the adsorption behavior of p-arsanilic acid on iron (hydr)oxides in soil. The study found that lower pH levels favor adsorption, while higher phosphate concentrations inhibit it, indicating complex interactions that affect mobility and bioavailability in the environment .

Toxicological Considerations

Despite its benefits, this compound poses health risks. Acute exposure can lead to eye irritation and systemic toxicity. Long-term exposure raises concerns about carcinogenicity, particularly among children who may come into contact with treated areas over extended periods .

Table 2: Toxicity Classification of this compound

| Hazard Class | Classification |

|---|---|

| Acute Toxicity (Oral) | 6.1C |

| Eye Irritancy | 6.4A |

| Target Organ Systemic Toxicity | 6.9A |

| Aquatic Ecotoxicity | 9.1B |

特性

IUPAC Name |

(4-aminophenyl)arsonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8AsNO3/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKNKHVGWJDPIRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)[As](=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8AsNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8035138 | |

| Record name | (4-Aminophenyl)arsonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8035138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Hawley] Powder; [MSDSonline] | |

| Record name | Arsanilic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3742 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>32.6 [ug/mL] (The mean of the results at pH 7.4), Slightly sol in cold water, alcohol, acetic acid; sol in hot water, amyl alcohol, soln of alkali carbonates; moderately sol in concn mineral acids; insol in acetone; insol in benzene, chloroform, ether, moderately dil mineral acids | |

| Record name | SID8139922 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | ARSANILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.9571 @ 10 °C | |

| Record name | ARSANILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1880000000.0 [mmHg] | |

| Record name | Arsanilic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3742 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Needles from water or alcohol, Crystalline powder | |

CAS No. |

98-50-0 | |

| Record name | Arsanilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsanilic acid [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsanilic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03006 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ARSANILIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Arsanilic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arsonic acid, As-(4-aminophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (4-Aminophenyl)arsonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8035138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arsanilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARSANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDX9AKS7GM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ARSANILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

232 °C | |

| Record name | ARSANILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。